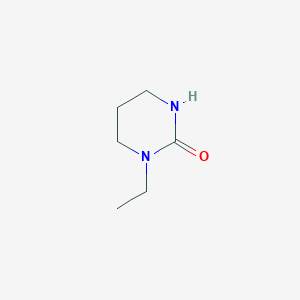

1-Ethyltetrahydropyrimidin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

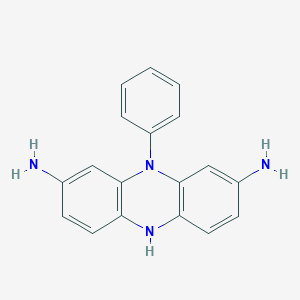

1-Ethyltetrahydropyrimidin-2(1H)-one is a derivative of the pyrimidinone family, a class of compounds known for their diverse pharmacological properties. Pyrimidinones are characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom. The ethyl group at the first position and the tetrahydropyrimidinone structure suggest modifications that could impact the molecule's biological activity and physical properties.

Synthesis Analysis

The synthesis of pyrimidinone derivatives can be achieved through various methods. One approach is the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which involves the reaction of aromatic aldehydes, ethyl acetoacetate, and urea or thiourea catalyzed by an acidic ionic liquid. This method is noted for its efficiency, high yields, and environmental friendliness, with reaction times ranging from 15 to 55 minutes and yields between 82 to 97% . Another method reported is the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones through a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur, and formamide. This green approach is characterized by step economy, reduced catalyst loading, and easy purification .

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives has been studied using X-ray diffraction and ab initio calculations. For instance, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone has been analyzed, revealing that the molecule exists as the amino-oxo tautomer in the solid state. The pyrimidinone ring is essentially planar, with the amino nitrogen and carbonyl oxygen located in the plane of the ring. Intermolecular hydrogen bonds play a significant role in the molecular assembly .

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions, including alkylation. For example, the alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF occurs exclusively at the sulfur atom. This reaction leads to the formation of derivatives with virus-inhibiting properties, particularly against the human immunodeficiency virus (HIV-1) .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives are influenced by their molecular structure. The planarity of the pyrimidinone ring and the presence of substituents such as the ethyl group can affect the molecule's polarity, solubility, and potential for intermolecular interactions. The hydrogen bonding capabilities, as seen in the crystal structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, suggest a propensity for forming supramolecular assemblies, which could be relevant in the context of crystal engineering and drug design . Additionally, the electronic structure of nitrosopyrimidine derivatives has been described as polarized, which could have implications for their reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Application in Cancer Therapy

- Field : Oncology

- Summary : Pyrimidine derivatives have been found to inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated .

- Results : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Anti-Fibrosis

- Field : Pharmacology

- Summary : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods : The compounds were synthesized and their anti-fibrotic activities were evaluated by comparing them with Pirfenidone and Bipy55′DC .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with handling it.

Orientations Futures

This involves looking at potential future applications of the compound and areas of further research.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. If you have a different compound or a more specific question about a certain aspect of the compound, feel free to ask!

Propriétés

IUPAC Name |

1-ethyl-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPZYVXETVRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyltetrahydropyrimidin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)